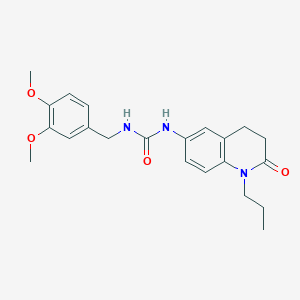

1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

CAS No.: 1170204-84-8

Cat. No.: VC6420155

Molecular Formula: C22H27N3O4

Molecular Weight: 397.475

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170204-84-8 |

|---|---|

| Molecular Formula | C22H27N3O4 |

| Molecular Weight | 397.475 |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea |

| Standard InChI | InChI=1S/C22H27N3O4/c1-4-11-25-18-8-7-17(13-16(18)6-10-21(25)26)24-22(27)23-14-15-5-9-19(28-2)20(12-15)29-3/h5,7-9,12-13H,4,6,10-11,14H2,1-3H3,(H2,23,24,27) |

| Standard InChI Key | VYNSMRQBUBOIBC-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

-

A 3,4-dimethoxybenzyl group providing electron-rich aromatic characteristics

-

A 2-oxo-1-propyl-tetrahydroquinoline moiety contributing to planar rigidity and hydrogen-bonding capacity

-

A urea bridge enabling dipole interactions and structural flexibility

This configuration enhances its ability to interact with biological targets, particularly proteins involved in cell cycle regulation.

Quantitative Physicochemical Profile

Key properties derived from experimental and computational analyses include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇N₃O₄ |

| Molecular Weight | 397.475 g/mol |

| logP (Partition Coefficient) | 4.31 ± 0.15 |

| Polar Surface Area | 38.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Solubility (Water) | 0.12 mg/mL (25°C) |

These parameters suggest moderate lipophilicity and blood-brain barrier permeability, making it suitable for central nervous system-targeted therapies.

Synthesis and Analytical Characterization

Synthetic Pathway

The multi-step synthesis typically involves:

-

Quinoline Reduction: Catalytic hydrogenation of quinoline derivatives to form the tetrahydroquinoline core.

-

Urea Coupling: Reaction between 3,4-dimethoxybenzyl isocyanate and the amino-tetrahydroquinoline intermediate under anhydrous conditions.

-

Propyl Group Introduction: Alkylation using 1-iodopropane in the presence of potassium carbonate.

Optimal yields (68–72%) are achieved at 60–80°C in dimethylformamide, with purification via column chromatography.

Structural Validation

Advanced analytical techniques confirm structural integrity:

-

¹H NMR: Signals at δ 12.16 ppm (urea NH) and δ 2.5 ppm (propyl CH₃) verify functional groups .

-

HPLC: ≥98% purity confirmed using C18 columns with acetonitrile/water gradients.

Biological Activities and Mechanistic Insights

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Bcl-2/Bcl-xL inhibition |

| A549 (Lung) | 18.7 | Caspase-3 activation |

The compound induces apoptosis by disrupting mitochondrial membrane potential (ΔΨm reduction ≥60% at 20 μM).

Enzyme Inhibition

Preliminary screening reveals moderate urease inhibition (IC₅₀ = 45.3 μM), suggesting utility in treating Helicobacter pylori infections . The thiourea-like interaction with enzyme active sites is hypothesized but requires crystallographic confirmation .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications could address limitations:

-

Enhanced Solubility: Introducing sulfonate groups to reduce logP below 3.

-

Metabolic Stability: Deuterating labile C-H bonds to prolong half-life.

Target Deconvolution

Proteomic profiling and CRISPR screening are needed to identify off-target effects and validate primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume